molecular formula C11H13N3 B1427405 N6,8-dimethylquinoline-5,6-diamine CAS No. 1351516-55-6

N6,8-dimethylquinoline-5,6-diamine

Cat. No.: B1427405
CAS No.: 1351516-55-6
M. Wt: 187.24 g/mol
InChI Key: FBNHAZUSEAQYBB-UHFFFAOYSA-N
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Description

N6,8-Dimethylquinoline-5,6-diamine ( 1351516-55-6) is an organic compound with the molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol . As a substituted quinoline diamine, it serves as a valuable synthetic intermediate in medicinal chemistry and organic synthesis. The core quinoline structure is a privileged scaffold in drug discovery, known for its presence in compounds with a wide range of biological activities . The diamine moiety, particularly on the 5 and 6 positions of the quinoline ring, is a versatile functional group that can be used to construct more complex heterocyclic systems, such as imidazoles and pyrazines, through condensation reactions . While specific biological data for this isomer is limited in the public domain, research on closely related compounds provides context. For instance, the analog N6,7-dimethylquinoline-5,6-diamine has been studied as a precursor in the synthesis of heteroaryl compounds investigated for potential therapeutic applications . Furthermore, such diamine derivatives are often explored for their potential as anticancer and antimicrobial agents, highlighting the research interest in this chemical class . This product is intended for use in research and development laboratories as a building block. It is strictly for research purposes and is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should handle this material with appropriate precautions, as it may carry hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-N,8-dimethylquinoline-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-7-6-9(13-2)10(12)8-4-3-5-14-11(7)8/h3-6,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNHAZUSEAQYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1N=CC=C2)N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N6,8 Dimethylquinoline 5,6 Diamine and Precursors

Historical Development of Quinoline (B57606) Diamine Synthesis

The synthesis of quinolines, a class of nitrogen-containing heterocyclic compounds, has a rich history dating back to the 19th century. researchgate.netacs.org Early methods, often named after their discoverers, laid the groundwork for the construction of the fundamental quinoline ring system. These classical syntheses, such as the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, glycerol, or β-diketones under harsh acidic conditions. acs.orgchemicalbook.com

The Skraup synthesis, for instance, involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. chemicalbook.com While effective for producing quinoline itself, these traditional methods often suffer from drawbacks such as low yields, lack of regioselectivity when using substituted anilines, and the use of hazardous reagents. nih.gov For example, the reaction of a meta-substituted aniline in a Skraup synthesis can lead to a mixture of 5- and 7-substituted quinolines. researchgate.net

The development of synthetic routes to quinoline diamines specifically has been a more recent focus, driven by the interest in these compounds as versatile building blocks. The introduction of two amino groups onto the quinoline scaffold has traditionally been achieved through the nitration of a suitable quinoline precursor, followed by reduction. The regioselectivity of the nitration step is crucial and is influenced by the existing substituents on the quinoline ring.

Targeted Synthesis of N6,8-Dimethylquinoline-5,6-Diamine Core Structure

The synthesis of this compound requires a multi-step approach with careful control over the regioselectivity of each functionalization. A plausible synthetic pathway would involve the initial construction of an 8-methylquinoline (B175542) core, followed by the introduction of the two amino groups at the 5 and 6 positions, and finally, the selective methylation of the N6-amino group.

Strategies for Regioselective Functionalization of Quinoline Systems

Achieving the desired substitution pattern on the quinoline ring is a central challenge. The introduction of the methyl group at the C8 position can be accomplished through various methods, often starting from a correspondingly substituted aniline. For instance, the Skraup or Doebner-von Miller synthesis using o-toluidine (B26562) as the starting material would yield 8-methylquinoline.

The subsequent introduction of the two amino groups at the C5 and C6 positions is typically achieved via a dinitration reaction followed by reduction. The nitration of 8-methylquinoline would need to be carefully controlled to achieve the desired 5,6-dinitro substitution pattern. The directing effects of the existing methyl group and the quinoline nitrogen influence the position of electrophilic attack.

An alternative approach to constructing the diamino functionality involves the use of ortho-diamino precursors. For example, a synthetic route starting from angularly annelated selenadiazoloquinolones has been reported for the synthesis of 5,6- and 7,8-diaminoquinolines. acs.org This method involves the reductive deselenation of the 1,2,5-selenadiazole ring to afford the ortho-diaminoquinoline. acs.org

Catalytic Approaches in Diamination and Methylation Reactions

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Diamination: While direct catalytic diamination of the quinoline ring at the 5 and 6 positions is not a well-established transformation, the reduction of a dinitro precursor is a common and efficient method. This reduction is often carried out using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride in hydrochloric acid.

Methylation: The N-methylation of the 5,6-diamino-8-methylquinoline intermediate to furnish the final product, this compound, presents a challenge in terms of selectivity. The presence of two amino groups requires a method that can selectively methylate the N6 position.

Recent advances in catalysis offer several possibilities for the N-methylation of aromatic amines. Copper-based catalysts have shown promise in this area. For example, a highly efficient method for the N-methylation of aromatic and aliphatic amines using paraformaldehyde and a copper hydride catalyst has been developed. acs.org Another approach utilizes dimethyl carbonate (DMC) as a green methylating agent in the presence of a biogenic Cu-Zr bimetallic nanoparticle catalyst. nih.govrsc.org These methods offer alternatives to traditional, often more toxic, methylating agents like methyl iodide or dimethyl sulfate (B86663).

The selective mono-N-methylation of diamines can be challenging due to the potential for over-methylation. However, careful control of reaction conditions, such as temperature, reaction time, and the stoichiometry of the methylating agent, can favor the desired mono-methylated product.

Catalyst SystemMethylating AgentSubstrate ScopeKey Features
(CAAC)CuHParaformaldehydeAromatic and aliphatic aminesHigh efficiency under mild conditions, no additives required. acs.org
Cu-Zr bimetallic nanoparticlesDimethyl carbonate (DMC)Aromatic and aliphatic aminesGreen methylating agent, catalyst can be recycled. nih.govrsc.org
Ni/ZnAlOxMethanol (B129727)Various aminesHeterogeneous catalyst, promotes mono-N-methylation. brieflands.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be employed.

The use of catalytic methods, as discussed above, is a cornerstone of green chemistry as it reduces the amount of waste generated compared to stoichiometric reactions. The choice of solvents is also critical. Whenever possible, water or other environmentally benign solvents should be used. For example, a patent describes a method for the preparation of 5,6-diamino benzimidazolone-2 where water is used as the solvent in the reduction step and can be recycled, meeting the requirements of green chemistry. google.com

The use of safer and more sustainable reagents is another key aspect. The replacement of hazardous methylating agents like dimethyl sulfate with greener alternatives such as dimethyl carbonate or methanol is a significant improvement. nih.govrsc.orgbrieflands.com Furthermore, energy efficiency can be improved through the use of microwave-assisted synthesis, which can significantly reduce reaction times.

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the efficient preparation of key precursors and intermediates.

Preparation of Quinoline-5,6-dione Derivatives

Quinoline-5,6-dione derivatives are potential precursors to 5,6-diaminoquinolines through a reduction-amination sequence. The synthesis of quinoline-diones can be approached in several ways. One common method is the oxidation of the corresponding dihydroxyquinoline or amino-hydroxyquinoline.

For instance, the oxidation of 8-hydroxyquinoline (B1678124) can lead to the formation of quinoline-5,8-dione. A patented method describes the preparation of quinoline-5,8-diones through the oxidation of an 8-hydroxyquinoline with oxygen under the action of actinic radiation in the presence of a sensitizer. While this method produces the 5,8-dione, similar oxidative strategies could potentially be adapted for the synthesis of 5,6-diones from appropriate precursors like 5,6-dihydroxy-8-methylquinoline.

Another approach involves the direct construction of the dione (B5365651) functionality. For example, the synthesis of 6-chloroisoquinoline-5,8-diones has been reported, which could serve as a model for the synthesis of substituted quinoline-5,6-diones.

The synthesis of a 7-acetamidoquinoline-5,8-dione has been achieved from 8-hydroxyquinoline through a sequence of nitration, hydrogenation/acylation, and oxidation. This multi-step process highlights a potential strategy for accessing highly functionalized quinoline-diones.

Starting MaterialReagents and ConditionsProduct
8-HydroxyquinolineO2, actinic radiation, sensitizerQuinoline-5,8-dione
8-Hydroxyquinoline1. HNO3/H2SO4; 2. H2/Ac2O; 3. Oxidation7-Acetamidoquinoline-5,8-dione

Reduction Pathways for Nitroquinoline Intermediates

The reduction of a nitro group to an amine is a fundamental step in the synthesis of aminoquinolines, often serving as the final step in constructing the target diamine from a dinitro or nitro-amino precursor. The choice of reducing agent and conditions is critical to ensure high conversion and compatibility with other functional groups on the quinoline ring.

One widely used method involves the use of stannous chloride (SnCl₂). This classical approach is effective for the reduction of various nitroquinoline derivatives under mild conditions. nih.gov The reaction proceeds with high efficiency, offering a simple and rapid transformation with reported yields of up to 86%. nih.gov A significant advantage of this method is its tolerance to a range of functional groups, including hydroxyls, alkyl substituents, and halogens, making it a versatile tool in a multi-step synthesis. nih.gov

Catalytic hydrogenation represents another powerful strategy for nitro group reduction. Palladium on carbon (Pd/C) is a common catalyst for this transformation. nih.gov Hydrogenation using a Pd/C catalyst at pressures of 40–50 psi has been shown to not only reduce a nitro group to a primary amine in excellent yield (99%) but also to concurrently effect dehalogenation (e.g., removal of a chloro substituent). nih.gov This dual functionality can be strategically employed to simplify synthetic routes. Alternatively, Raney-Ni is another effective catalyst for the reduction of nitro groups in the presence of hydrogen gas and ammonia (B1221849) in methanol. researchgate.net

The selection of the reduction pathway depends on the specific precursor and the desired final structure. For a precursor containing both a nitro group and a halogen, catalytic hydrogenation with Pd/C might be chosen if dehalogenation is also desired, while SnCl₂ would be preferred if the halogen needs to be retained for subsequent reactions.

Reducing Agent/CatalystTypical ConditionsReported YieldKey FeaturesReference
Stannous Chloride (SnCl₂)Mild conditionsUp to 86%Tolerates various functional groups, including halogens. nih.gov
Palladium on Carbon (Pd/C)H₂, 40-50 psiUp to 99%Can simultaneously reduce nitro groups and remove halogen substituents. nih.gov
Raney-Nickel (Raney-Ni)H₂, NH₃, MeOH40-91%Effective for converting nitro groups to primary amines. researchgate.net

Halogenation and Amination Strategies

The introduction of amino groups onto the quinoline scaffold can be achieved through various strategies, often involving halogenated intermediates. Regioselective halogenation followed by nucleophilic aromatic substitution (SNAr) is a common and powerful approach.

Halogenation: The development of metal-free, regioselective C-H halogenation methods has provided an economical and operationally simple route to halogenated quinolines. rsc.orgrsc.org For 8-substituted quinolines, an exceptionally general protocol allows for the selective halogenation at the C5 position. rsc.orgrsc.org This reaction can be performed at room temperature under air using an inexpensive and atom-economical halogen source like trihaloisocyanuric acid (TCCA) or N,N'-dichloro- or N,N'-dibromo-5,5-dimethylhydantoin (DCDMH/DBDMH). rsc.org This methodology demonstrates excellent functional group tolerance and provides the C5-halogenated products in good to excellent yields (89–96%). rsc.org This strategy is directly applicable for creating a 5-halo-8-methylquinoline precursor, a key intermediate for the synthesis of the target compound.

Amination: Once a halogenated quinoline is obtained, the amino group can be introduced via a nucleophilic substitution reaction. The direct coupling of 4-chloroquinolines with various amines is a well-established method. nih.gov While often requiring high temperatures (T > 120°C) and long reaction times, the process can be facilitated by the use of a base, such as triethylamine, or by acid catalysis. nih.gov This principle can be extended to the amination at the C5 or C6 positions.

Another advanced strategy is the Vicarious Nucleophilic Substitution of hydrogen (VNS), which allows for the direct amination of nitro-aromatic compounds without the need for pre-functionalization with a halogen. nih.gov This method involves the reaction of a nitroquinoline with a nucleophile, which adds to the ring to form a sigma-complex intermediate that subsequently leads to the aminated product. nih.gov

For the synthesis of this compound, a plausible route could involve the C5-halogenation of an N,8-dimethylquinolin-6-amine precursor, followed by a nucleophilic substitution to install the final amine at the C5 position. Alternatively, a dihalogenated quinoline could undergo sequential amination reactions.

StrategyReaction StepReagents/ConditionsKey FeaturesReference
Halogenation followed by AminationC5-HalogenationTrihaloisocyanuric acid (TCCA), room temperatureMetal-free, highly regioselective for 8-substituted quinolines. rsc.orgrsc.org
Amination (SNAr)Alkylamine, Triethylamine, T > 120°CDirect substitution of a halogen with an amine group. nih.gov
Direct AminationVicarious Nucleophilic Substitution (VNS)Nucleophile addition to a nitroquinolineAvoids the need for halogenated intermediates. nih.gov

Optimization of Reaction Conditions and Yields

Temperature: Temperature plays a critical role in reaction kinetics and product formation. In the synthesis of some heterocyclic systems derived from quinolines, a simple increase in temperature can lead to a dramatic improvement in yield. For instance, a base-mediated intramolecular hydroalkoxylation reaction to form a seven-membered ring fused to a quinoline showed a transformation from a low yield at room temperature to an 87% yield when the temperature was increased to 100°C. researchgate.net This highlights the importance of temperature screening during methods development.

Catalyst and Additive Screening: For catalyst-driven reactions, a systematic screening of different catalysts and additives is a standard optimization approach. In a three-component reaction to form 2,3-disubstituted quinolines, various ruthenium (Ru) catalysts were screened, revealing that a neutral Ru-H complex exhibited the highest activity. rsc.org Further optimization by surveying different acid, base, or benzoquinone additives can also be performed to fine-tune the reaction efficiency. rsc.org

Non-Conventional Energy Sources: Modern synthetic chemistry increasingly employs energy sources like microwave (MW) and ultrasound (US) irradiation as alternatives to conventional thermal heating (TH). mdpi.com These techniques can dramatically reduce reaction times and improve energy efficiency. For example, the synthesis of certain benzo[c]quinolinium derivatives that required 36 hours under conventional heating was completed in just 10-15 minutes under microwave irradiation at 90°C. mdpi.com Such methods offer a greener and more efficient path to complex molecules.

The optimization of the synthesis of this compound would likely involve a multi-parameter approach, adjusting temperature, solvent, and catalyst for key steps like amination or cyclization, and potentially exploring microwave-assisted protocols to accelerate the synthesis.

ParameterMethodologyExample OutcomeReference
TemperatureIncreasing reaction temperature from RT to 100°CYield increased from "low" to 87%. researchgate.net
Catalyst SystemScreening of various Ru catalysts and additivesIdentification of the most active catalyst for the desired coupling reaction. rsc.org
Energy SourceComparing Conventional Heating (TH) vs. Microwave (MW)Reaction time reduced from 36 hours (TH) to 10-15 minutes (MW). mdpi.com

Chemical Reactivity and Transformation Pathways of N6,8 Dimethylquinoline 5,6 Diamine

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of N6,8-dimethylquinoline-5,6-diamine is dictated by the electron-donating nature of the two amino groups and the two methyl groups, which enhance the nucleophilicity of the molecule and activate the quinoline (B57606) ring towards electrophilic attack.

Reactivity at Amino Functionalities

The two amino groups at the 5- and 6-positions of the quinoline ring are primary sites of nucleophilic reactivity. These groups can readily react with a variety of electrophiles. The N6-amino group, being attached to a carbon adjacent to a methyl group, may experience some steric hindrance compared to the 5-amino group.

Common reactions involving the amino functionalities include acylation and alkylation. For instance, reaction with acyl chlorides or anhydrides would lead to the formation of the corresponding amides. Similarly, alkylation with alkyl halides can introduce alkyl substituents on the nitrogen atoms. The relative reactivity of the two amino groups can be influenced by the reaction conditions and the nature of the electrophile. In many cases, reactions involving o-diamines can lead to the formation of heterocyclic rings if a suitable bifunctional electrophile is used.

The amino groups of diaminoquinolines can also participate in coupling reactions. For example, they can be diazotized and subsequently replaced by other functional groups, although such reactions can be complex in o-diamines and may lead to cyclization products.

Reactivity of the Quinoline Nitrogen Atom

The nitrogen atom within the quinoline ring system possesses a lone pair of electrons and exhibits basic and nucleophilic character. It can be protonated by acids to form a quinolinium salt. Furthermore, it is susceptible to alkylation by alkyl halides, a reaction common to many nitrogen-containing heterocycles. psu.edu The alkylation of the quinoline nitrogen introduces a positive charge on the ring system, which can significantly alter the reactivity of the molecule, making the ring more susceptible to nucleophilic attack. The presence of multiple electron-donating groups on the benzene (B151609) portion of the quinoline ring in this compound would be expected to increase the electron density on the quinoline nitrogen, thereby enhancing its basicity and nucleophilicity compared to unsubstituted quinoline.

Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the pyridine (B92270) ring. However, the presence of the two strongly activating amino groups and two moderately activating methyl groups on the benzene part of the this compound molecule significantly enhances its reactivity towards electrophiles.

Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, are expected to occur preferentially on the electron-rich benzene ring rather than the pyridine ring. acs.org The directing influence of the substituents dictates the position of substitution. In quinoline itself, electrophilic attack typically occurs at positions 5 and 8. acs.org For this compound, the 5- and 6-amino groups, along with the 8-methyl group, would strongly activate the ring. The most probable site for electrophilic attack would be the C7 position, which is ortho to the 6-amino and 8-methyl groups and para to the 5-amino group. However, steric hindrance from the adjacent 8-methyl group might also influence the regioselectivity.

For instance, bromination of 2-(2-furyl)-3-methyl-3H-imidazo[4,5-f]quinoline, a related heterocyclic system, has been shown to occur on the quinoline fragment. researchgate.net This suggests that the quinoline ring in such activated systems is indeed susceptible to electrophilic attack.

Cyclization Reactions and Heterocycle Annulation

A key aspect of the chemistry of this compound is its ability to undergo cyclization reactions, leveraging the proximate ortho-diamine functionality. These reactions are instrumental in the synthesis of more complex, condensed heterocyclic systems.

Formation of Condensed Nitrogen Heterocycles

The ortho-diamine arrangement of the amino groups in this compound makes it an ideal precursor for the synthesis of fused five-membered nitrogen heterocycles, most notably imidazo[4,5-f]quinolines. These reactions typically involve condensation with a two-carbon electrophilic synthon.

For example, reaction with aldehydes, such as furfural, leads to the formation of a Schiff base intermediate which then undergoes cyclization and oxidation to yield the corresponding 2-substituted imidazo[4,5-f]quinoline. researchgate.net Similarly, condensation with carboxylic acids or their derivatives (e.g., orthoesters) can also afford 2-substituted imidazo[4,5-f]quinolines. nih.gov The reaction with formic acid, for instance, would yield the unsubstituted imidazo[4,5-f]quinoline core. prepchem.com

The reaction with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, would also be expected to yield fused pyrazine (B50134) rings, although the formation of imidazoles is often more favored. The specific reaction conditions, including the catalyst and solvent, can influence the outcome of these cyclization reactions.

ReactantReagentProductReference
Quinoline-5,6-diamine (B1297419)Furfural2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinoline researchgate.net
3,4-DiaminoquinolineTrimethylorthoformate, Formic acidImidazo[4,5-c]quinoline nih.gov
3-Amino-6-fluoro-2-methyl-4-methylaminoquinolineFormic acid1,4-Dimethyl-8-fluoro-1H-imidazo[4,5-c]quinoline prepchem.com
5-Aminobenzimidazolesδ-Keto ester2-Arylimidazo[4,5-f]quinolin-9-ols nih.gov

Intramolecular Cyclization Pathways

Derivatives of this compound can also undergo intramolecular cyclization reactions to form various heterocyclic structures. For instance, if one of the amino groups is acylated, the resulting amide could potentially cyclize onto the other amino group or onto an adjacent position on the quinoline ring, depending on the reaction conditions and the nature of the acyl group.

While specific examples for this compound are not prevalent in the literature, analogous systems demonstrate this reactivity. For example, N-acyl derivatives of other diamines have been shown to undergo intramolecular cyclization to form fused heterocyclic rings. nih.govnih.gov These reactions are often promoted by acid or base catalysis and can be a powerful tool for the construction of complex molecular architectures.

Schiff Base Formation and Related Condensation Reactions

The presence of two primary aromatic amine groups at the 5 and 6 positions makes this compound a prime candidate for condensation reactions with carbonyl compounds, leading to the formation of Schiff bases, also known as imines. These reactions are fundamental in synthetic chemistry for creating new carbon-nitrogen double bonds.

Mechanism of Imine Formation with Carbonyl Compounds

The reaction of this compound with aldehydes or ketones proceeds through a well-established nucleophilic addition-elimination mechanism to form a di-imine derivative. masterorganicchemistry.comyoutube.comyoutube.com The process is typically catalyzed by acid and is reversible. youtube.comlumenlearning.com

The mechanism involves several key steps: lumenlearning.comlibretexts.org

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the primary amine nitrogens onto the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a zwitterionic tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral amino alcohol intermediate known as a carbinolamine. libretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst. This converts the hydroxyl group into a much better leaving group (water). lumenlearning.comlibretexts.org

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized cation known as an iminium ion. youtube.comlibretexts.org

Deprotonation: A base (such as water or the solvent) removes a proton from the nitrogen atom to yield the neutral imine (Schiff base) and regenerate the acid catalyst. lumenlearning.comlibretexts.org

Given that this compound possesses two primary amine groups, this sequence of steps can occur at both the 5- and 6-amino groups, typically reacting with two equivalents of the carbonyl compound to form a di-imine. The optimal pH for imine formation is typically mildly acidic, around 4 to 5, to ensure sufficient protonation of the carbonyl group to enhance its electrophilicity without excessively protonating the nucleophilic amine. lumenlearning.com

StepDescription
1. Nucleophilic Addition The primary amine attacks the carbonyl carbon.
2. Proton Transfer A proton moves from the nitrogen to the oxygen, forming a neutral carbinolamine.
3. Protonation The hydroxyl group of the carbinolamine is protonated by an acid catalyst.
4. Elimination A water molecule is eliminated, forming a positively charged iminium ion.
5. Deprotonation The iminium ion is deprotonated to form the final, neutral imine product.

Scope and Limitations of Derivatization via Schiff Bases

The derivatization of this compound through Schiff base formation is broad in scope but also subject to certain limitations.

Scope:

Variety of Carbonyls: The reaction is versatile, accommodating a wide range of both aliphatic and aromatic aldehydes and ketones. semanticscholar.org The condensation with aromatic aldehydes, for instance, can be used to synthesize extended conjugated systems.

Formation of Di-imines: The presence of two adjacent amine groups allows for the synthesis of bidentate or tetradentate Schiff base ligands by reacting with two equivalents of a monocarbonyl compound or one equivalent of a dicarbonyl compound. ekb.eg These ligands are of significant interest in coordination chemistry for forming stable metal complexes. researchgate.netnih.gov

Mild Conditions: The synthesis of these Schiff bases can often be achieved under mild reaction conditions, such as refluxing in an alcohol solvent (e.g., ethanol (B145695) or methanol), sometimes with the addition of a catalytic amount of acid like acetic acid. ekb.eg

Limitations:

Reversibility: The formation of imines is a reversible process. youtube.com To drive the reaction to completion and achieve high yields of the Schiff base, it is often necessary to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus or a dehydrating agent.

Steric Hindrance: The reactivity of the carbonyl compound can be influenced by steric hindrance. Bulky ketones may react more slowly or less efficiently than aldehydes or less hindered ketones. Similarly, the ortho-positioning of the two amine groups on the quinoline core might impose some steric constraints on the resulting di-imine structure.

Hydrolytic Instability: The C=N bond of the resulting Schiff base is susceptible to hydrolysis, especially under acidic conditions, which can revert the compound back to the original diamine and carbonyl compound. youtube.com This necessitates careful handling and storage of the derivatives in anhydrous conditions.

Redox Chemistry and Electron Transfer Mechanisms

The redox chemistry of this compound is primarily dictated by the easily oxidizable ortho-diamine moiety, with its electronic properties being modulated by the fused quinoline ring system.

Electrochemical Behavior of the Diamine Moiety

The 5,6-diamine functionality of the molecule is analogous to an ortho-phenylenediamine system, which is known to be electrochemically active. Aromatic diamines can undergo oxidation to form quinone-diimine species. This process typically involves a two-electron, two-proton transfer.

The expected electrochemical oxidation pathway for this compound involves the conversion of the diamine to the corresponding quinoline-5,6-diimine. This diimine species is highly reactive and can undergo further reactions, such as polymerization or reaction with other nucleophiles present in the medium. The presence of the N-methyl group on one of the amines (N6) influences the electron density and may affect the stability and subsequent reactivity of the oxidized intermediate.

FeatureDescription
Active Moiety The 5,6-diamine group is the primary site of redox activity.
Oxidation Product The diamine is oxidized to a reactive quinoline-5,6-diimine species.
Mechanism The process typically involves a two-electron, two-proton transfer.
Subsequent Reactions The resulting diimine can be highly reactive, potentially leading to polymerization.

Influence of the Quinoline Core on Redox Potentials

The quinoline core exerts a significant electronic influence on the redox potential of the diamine moiety. The quinoline ring system is inherently electron-withdrawing due to the electronegativity of the nitrogen atom in the aromatic ring. wikipedia.org

Electron-Withdrawing Effect: The electron-withdrawing nature of the quinoline nucleus decreases the electron density on the attached diamine groups. This makes the removal of electrons (oxidation) more difficult, which is expected to shift the oxidation potential to more positive (higher) values compared to a simpler, non-fused aromatic diamine like benzene-1,2-diamine.

Protonation and Deprotonation Equilibria

This compound is a polybasic compound, possessing multiple sites that can accept protons (act as bases). The protonation and deprotonation equilibria are crucial for understanding its behavior in solutions of varying pH.

The primary basic centers in the molecule are:

The nitrogen atom of the quinoline ring.

The nitrogen atom of the primary amino group at position 5 (5-NH2).

The nitrogen atom of the secondary amino group at position 6 (6-NHCH3).

The relative basicity of these sites determines the sequence of protonation as the pH of the solution decreases. Generally, the exocyclic amino groups are more basic than the nitrogen atom within the aromatic quinoline ring. The basicity of the amino groups is enhanced by the electron-donating methyl groups but reduced by the electron-withdrawing effect of the quinoline ring.

At very low pH, all three nitrogen atoms will be protonated. As the pH increases, they will deprotonate in order of decreasing acidity (or increasing basicity of the conjugate base). While precise pKa values are not available in the cited literature, a qualitative assessment can be made based on the electronic environment of each nitrogen atom. The secondary amine at position 6 is generally expected to be slightly more basic than the primary amine at position 5 due to the inductive effect of the methyl group. Both are expected to be significantly more basic than the quinoline ring nitrogen.

Basic SiteExpected Relative BasicityInfluencing Factors
N6-amino group (-NHCH3) HighestElectron-donating methyl group increases basicity.
N5-amino group (-NH2) IntermediateLess basic than the secondary amine.
Quinoline Ring Nitrogen LowestElectron delocalization within the aromatic ring reduces basicity.

Coordination Chemistry and Ligand Design with N6,8 Dimethylquinoline 5,6 Diamine

Ligand Design Principles for Multidentate Quinoline (B57606) Diamines

The design of effective multidentate ligands based on the quinoline framework involves a careful consideration of chelation, steric, and electronic factors. These elements collectively determine the ligand's affinity and selectivity for specific metal ions.

Chelation Modes and Denticity Considerations

N6,8-dimethylquinoline-5,6-diamine is structurally analogous to ortho-phenylenediamine, with the diamine functionality attached to a quinoline core. The primary chelation is expected to occur through the two nitrogen atoms of the 5,6-diamine group, forming a stable five-membered chelate ring with a metal ion. This arrangement makes it a classic bidentate N,N'-donor ligand.

The parent compound, quinoline-5,6-diamine (B1297419), functions as a bidentate ligand, coordinating through the amino groups at the 5 and 6 positions. guidechem.comnih.gov The nitrogen atom of the quinoline ring is generally not involved in the chelation due to the geometric constraints of forming a stable chelate ring that would include it along with the diamine nitrogens. The resulting complexes would be highly strained. Therefore, this compound is anticipated to behave similarly, acting as a bidentate ligand.

Steric and Electronic Tuning of Coordination Sites

The introduction of methyl groups at the N6 and C8 positions on the quinoline-5,6-diamine framework allows for the fine-tuning of its coordination properties.

Electronic Effects: The methyl group on the N6-amino group (an N-alkyl group) is electron-donating. This inductive effect increases the electron density on the N6 nitrogen atom, enhancing its basicity and, consequently, its ability to donate its lone pair of electrons to a metal center. This can lead to the formation of more stable metal complexes compared to the unsubstituted quinoline-5,6-diamine.

Steric Effects: The methyl group at the C8 position introduces steric bulk in the vicinity of the coordination pocket. This steric hindrance can influence the geometry of the resulting metal complex and may affect the accessibility of the coordination site to larger metal ions. The interplay between the steric demands of the C8-methyl group and the preferred coordination geometry of a metal ion can be a tool for achieving selective complexation. For instance, significant steric crowding can distort the geometry of the complex, which may be more pronounced for smaller metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization would then be carried out using various spectroscopic and analytical techniques to determine the structure and properties of the resulting complexes.

Transition Metal Complexation Studies (e.g., with Cu, Zn, Pb)

While specific studies on the complexation of this compound with transition metals like copper, zinc, and lead are not readily found in the literature, the behavior of related quinoline-based ligands provides valuable insights. Quinoline derivatives are known to form stable complexes with a variety of transition metals. researchgate.netnih.gov For example, Schiff base ligands derived from quinoline have been shown to coordinate with Cu(II) to form both mononuclear and dinuclear species. researchgate.net Similarly, other substituted quinoline ligands have been successfully used to synthesize Co(II) and Zn(II) complexes. nih.gov

Metal IonTypical Coordination NumberCommon Geometries with N-donor Ligands
Cu(II)4, 5, 6Square Planar, Square Pyramidal, Octahedral
Zn(II)4, 6Tetrahedral, Octahedral
Pb(II)VariableHemidirected, Holodirected

This table represents general coordination behavior of the listed metal ions with N-donor ligands and is not based on experimental data for this compound.

Lanthanide Coordination Chemistry

There is currently a lack of available scientific literature detailing the coordination chemistry of this compound with lanthanide elements. While N-donor ligands are capable of forming complexes with lanthanides, the specific interactions and resulting complex structures for this particular ligand have not been reported.

Main Group Metal Complexation

Information regarding the complexation of this compound with main group metals is not present in the available literature. However, related macrocyclic Schiff-base ligands containing pyridine (B92270) units have been shown to form dinuclear complexes with the main group metal lead (Pb(II)). rdd.edu.iq This suggests that the diamine functionality of this compound could potentially serve as a coordination site for main group metal ions.

Supramolecular Assembly and Coordination Networks

Detailed information regarding the supramolecular assembly and the formation of coordination networks involving this compound is not available in the current body of scientific literature. General principles of supramolecular chemistry suggest that the diamine functionality could participate in the directed assembly of complex architectures.

Specific studies on the role of hydrogen bonding in the solid-state architectures of this compound or its metal complexes have not been reported. Generally, the presence of primary and secondary amine groups in the 5 and 6 positions of the quinoline ring would be expected to act as hydrogen bond donors, while the quinoline nitrogen and the amine nitrogens could act as acceptors. These interactions are crucial in dictating the packing of molecules in the solid state.

There is no specific data on the pi-stacking interactions in the crystal packing of this compound. The aromatic quinoline core suggests that π-π stacking interactions would likely play a role in the crystal engineering of this compound and its derivatives, a common feature in quinoline chemistry.

While quinoline-based ligands are utilized in the construction of coordination polymers and MOFs, there are no specific examples or detailed studies involving this compound for these applications in the available literature. researchgate.net The bifunctional nature of the diamine could potentially allow it to act as a linker in the formation of such extended networks.

Ligand Field Theory and Electronic Structure of Complexes

A specific analysis of the ligand field theory and the electronic structure of complexes formed with this compound is not possible due to the absence of synthesized and characterized complexes in the literature. Such an analysis would require experimental data from techniques like UV-Vis spectroscopy and magnetic susceptibility measurements of its metal complexes.

Chiral Coordination Complexes and Asymmetric Catalysis

There is no information available regarding the use of this compound in the formation of chiral coordination complexes or its application in asymmetric catalysis. While asymmetric catalysis is a significant area of research for chiral quinoline-containing ligands, this specific compound has not been reported in this context. acs.org

Theoretical and Computational Investigations of N6,8 Dimethylquinoline 5,6 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic structure and reactivity of molecules. For a molecule like N6,8-dimethylquinoline-5,6-diamine, these methods could offer a wealth of information.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A typical DFT study on this compound would involve optimizing its molecular geometry to find the most stable three-dimensional arrangement of its atoms.

From this optimized structure, a variety of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule will be more reactive.

Furthermore, DFT calculations can generate electron density maps and molecular electrostatic potential (MEP) surfaces. An MEP surface would visualize the charge distribution across the molecule, identifying electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, the nitrogen atoms of the quinoline (B57606) ring and the amino groups would be expected to be electron-rich centers.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyExpected DataSignificance
HOMO EnergyValue in eVIndicates electron-donating ability
LUMO EnergyValue in eVIndicates electron-accepting ability
HOMO-LUMO GapValue in eVRelates to chemical reactivity and stability
Dipole MomentValue in DebyeMeasures the overall polarity of the molecule
Mulliken Atomic ChargesCharge values for each atomDescribes the distribution of electron density

Ab Initio Methods for Ground and Excited States

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results for the ground state of this compound.

To study the excited states, which are crucial for understanding a molecule's photochemical behavior and its interaction with light, time-dependent DFT (TD-DFT) or more advanced ab initio methods like Configuration Interaction Singles (CIS) or Equation-of-Motion Coupled Cluster (EOM-CC) would be employed. These calculations could predict the molecule's absorption spectrum, identifying the wavelengths of light it is likely to absorb.

Prediction of Reactivity and Selectivity Parameters

Quantum chemical calculations are instrumental in predicting how and where a molecule is likely to react. For this compound, various reactivity descriptors could be derived from the electronic structure data.

Fukui functions, for instance, are used to predict the most likely sites for nucleophilic, electrophilic, and radical attack. By analyzing these functions, one could determine which of the atoms in the quinoline ring or the substituent groups are most reactive. Other global reactivity descriptors, such as electronegativity, chemical hardness, and softness, provide a general overview of the molecule's reactivity.

Table 2: Hypothetical Reactivity Descriptors for this compound

DescriptorFormulaSignificance
Electronegativity (χ)-(EHOMO + ELUMO)/2Tendency to attract electrons
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to change in electron distribution
Chemical Softness (S)1/ηReciprocal of hardness, indicates reactivity
Electrophilicity Index (ω)χ²/2ηPropensity to accept electrons

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its behavior over time.

Investigation of Dynamic Molecular Behavior

An MD simulation of this compound would model the movements of its atoms and bonds over a period of time, typically in a simulated solvent environment. This would allow researchers to observe how the molecule flexes, vibrates, and interacts with its surroundings. Such simulations are crucial for understanding how the molecule might behave in a biological system, for example, by observing how it interacts with water molecules or larger biomolecules.

Analysis of Intramolecular Interactions and Tautomerism

The structure of this compound allows for the possibility of intramolecular hydrogen bonding, for instance, between the hydrogen of one amino group and the nitrogen of the adjacent amino group or the quinoline ring. Conformational analysis, often performed in conjunction with MD simulations or through systematic potential energy surface scans, could identify the most stable conformations of the molecule and the energy barriers between them.

Furthermore, the presence of the diamino groups raises the possibility of tautomerism, where protons could shift between the nitrogen atoms. Computational studies could predict the relative energies of different tautomers, thereby determining which form is most likely to be present under given conditions. This is a critical consideration as different tautomers can exhibit distinct chemical and biological properties.

Frontier Molecular Orbital (FMO) Analysis

A frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's reactivity and electronic properties. The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are critical indicators of a molecule's kinetic stability, chemical reactivity, and its ability to participate in electronic transitions.

For a typical quinoline derivative, the HOMO is often distributed over the electron-rich regions of the aromatic system, while the LUMO is located on the electron-deficient parts. This distribution governs the molecule's behavior as an electron donor or acceptor. In the case of this compound, the presence of electron-donating amino and methyl groups would be expected to significantly influence the energies and localizations of these frontier orbitals. However, without specific computational studies, any discussion of its HOMO-LUMO gap and reactivity profile remains purely speculative.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterValue
HOMO Energy Data Not Available
LUMO Energy Data Not Available
HOMO-LUMO Gap Data Not Available

This table is for illustrative purposes only, highlighting the absence of published data.

Spectroscopic Property Prediction through Computational Models

Computational models are also powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. These predictions are invaluable for assigning experimental spectra and for confirming the proposed structure of a synthesized compound.

For this compound, a computational NMR study would provide predicted chemical shifts for each of the hydrogen and carbon atoms in the molecule. These theoretical values, when compared to experimental data, would offer unambiguous confirmation of the compound's structure. Unfortunately, no such computational NMR studies have been published for this specific diamine.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C5 Data Not AvailableData Not Available
C6 Data Not AvailableData Not Available
C8 Data Not AvailableData Not Available
N6-CH₃ Data Not AvailableData Not Available
C8-CH₃ Data Not AvailableData Not Available

This table is for illustrative purposes only, highlighting the absence of published data.

Computational chemistry also allows for the calculation of a molecule's vibrational frequencies, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. These calculated frequencies can be used to assign the vibrational modes of the molecule and to understand the nature of its chemical bonds.

A theoretical vibrational analysis of this compound would reveal the characteristic stretching and bending frequencies associated with its quinoline core, as well as its amino and methyl substituents. This information would be highly beneficial for the interpretation of its experimental IR and Raman spectra. As with the other computational aspects, this specific information is not currently available in the public domain.

Table 3: Hypothetical Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Stretch Data Not Available
C-H Stretch (Aromatic) Data Not Available
C-H Stretch (Methyl) Data Not Available
C=N Stretch Data Not Available
C=C Stretch (Aromatic) Data Not Available

This table is for illustrative purposes only, highlighting the absence of published data.

Advanced Spectroscopic and Structural Elucidation of N6,8 Dimethylquinoline 5,6 Diamine and Its Adducts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

1H, 13C, and 15N NMR for Structural Connectivity and Stereochemistry

Specific chemical shift values (δ) in ppm, coupling constants (J) in Hertz, and signal multiplicities for the protons (¹H), carbons (¹³C), and nitrogens (¹⁵N) of N6,8-dimethylquinoline-5,6-diamine are not available in the public domain. Such data would be essential to confirm the positions of the methyl groups and the diamine functionalities on the quinoline (B57606) scaffold.

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline ring, as well as singlets for the two methyl groups and broad signals for the amine protons. The integration of these signals would correspond to the number of protons in each environment.

Similarly, a ¹³C NMR spectrum would reveal the chemical shifts of all carbon atoms in the molecule, including the quaternary carbons and those in the aromatic system and the methyl groups. This would provide a complete carbon framework of the compound.

¹⁵N NMR, while less common, would offer direct insight into the electronic environment of the two nitrogen atoms of the diamine and the quinoline ring nitrogen.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structural Assignment

Two-dimensional NMR techniques are critical for unambiguously assigning the complex structure of molecules like this compound.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons (H-H correlations).

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings between protons and carbons (typically 2-3 bonds), which helps in piecing together the entire molecular structure, including the placement of substituents on the aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of atoms, which is vital for determining the stereochemistry and conformation of the molecule.

Without experimental data from these 2D NMR techniques, a definitive and detailed structural assignment remains unconfirmed in the public record.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy is used to identify the functional groups present in a molecule and to probe its conformational properties.

Characterization of Functional Groups and Bond Stretches

An FT-IR or Raman spectrum of this compound would be expected to exhibit characteristic absorption bands. These would include N-H stretching vibrations for the amine groups, C-H stretches for the aromatic and methyl groups, and C=C and C=N stretching vibrations within the quinoline ring system. The precise frequencies of these bands would provide evidence for the presence of these functional groups.

A data table for the expected vibrational frequencies is hypothetically presented below.

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300-3500
Aromatic (C-H)Stretching3000-3100
Methyl (C-H)Stretching2850-2960
Aromatic (C=C)Stretching1450-1600
Quinoline (C=N)Stretching1620-1680

Conformational Analysis via Vibrational Modes

Subtle shifts in the vibrational frequencies can also provide insights into the molecule's conformation, such as the orientation of the amine groups relative to the quinoline ring. However, without experimental spectra, such analysis is purely speculative.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can further confirm its structure.

The available patent information confirms the nominal mass of this compound to be 188 g/mol , corresponding to the protonated molecule [M+H]⁺ with an m/z of 188. google.com

A detailed HRMS analysis would provide the exact mass, allowing for the determination of the molecular formula (C₁₁H₁₃N₃). The fragmentation pattern observed in the mass spectrum would reveal characteristic losses of fragments, such as methyl groups or parts of the quinoline ring, providing further structural confirmation. A hypothetical fragmentation table is presented below.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossInferred Structural Moiety
18817315Loss of a methyl group (CH₃)
18817216Loss of an amine group (NH₂)

Accurate Mass Determination and Isotopic Patterns

High-resolution mass spectrometry (HRMS) is a cornerstone for the unambiguous identification of a compound by providing its exact mass. For this compound (C₁₁H₁₃N₃), the theoretical exact mass can be calculated with high precision. This experimental value, typically obtained using techniques like time-of-flight (TOF) or Orbitrap mass spectrometry, would be expected to match the theoretical value within a few parts per million (ppm), confirming the elemental composition.

The isotopic pattern, arising from the natural abundance of isotopes such as ¹³C and ¹⁵N, provides further confirmation of the compound's identity. The mass spectrum would exhibit a monoisotopic peak (M) corresponding to the molecule containing the most abundant isotopes (¹²C, ¹H, ¹⁴N), followed by smaller peaks at M+1, M+2, etc. The relative intensities of these isotopic peaks can be predicted and compared with the experimental spectrum to validate the assigned molecular formula. For instance, the presence of 11 carbon atoms would lead to a predictable intensity for the M+1 peak.

Gas-Phase Reactivity Studies using Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a powerful tool for probing the intrinsic gas-phase reactivity and fragmentation pathways of a molecule. In an MS/MS experiment, the protonated molecule [M+H]⁺ of this compound would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information.

Based on studies of similar quinoline derivatives, the fragmentation of [C₁₁H₁₃N₃+H]⁺ would likely involve characteristic losses. nih.govresearchgate.netchempap.org These could include the loss of small neutral molecules such as ammonia (B1221849) (NH₃) or methylamine (B109427) (CH₃NH₂), arising from the diamine and dimethyl substituents. Cleavage of the quinoline ring system itself is also a possibility, leading to characteristic fragment ions that can help to pinpoint the positions of the substituents. nih.gov The study of these fragmentation patterns can provide insights into the relative bond strengths and the stability of different parts of the molecule in the gas phase. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for this compound is not currently available in open-access crystallographic databases, analysis of related quinoline derivatives provides a strong indication of the structural features that would be expected. researchgate.netnih.goviucr.org

Precise Bond Lengths, Angles, and Dihedral Angles

A crystallographic study of this compound would yield precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule. These parameters provide a detailed picture of the molecular geometry.

For the quinoline core, the bond lengths and angles would be expected to be consistent with those of a substituted aromatic system. ijpras.comresearchgate.net The C-N bonds within the diamine group and the C-C bonds of the methyl groups would have lengths typical for such single bonds. The planarity of the quinoline ring system would be of particular interest, as would any distortions caused by the steric bulk of the substituents. The dihedral angles would reveal the conformation of the amine and methyl groups relative to the quinoline plane.

Below is a hypothetical table of selected bond lengths and angles for this compound, based on typical values for similar structures.

ParameterExpected Value
C-C (aromatic)1.36 - 1.42 Å
C-N (quinoline)~1.37 Å
C-N (amine)~1.40 Å
C-C (methyl)~1.52 Å
C-N-C (angle)~120°
C-C-C (aromatic angle)~120°

Crystal Packing and Intermolecular Interactions

The way in which molecules of this compound arrange themselves in the solid state is determined by a variety of intermolecular interactions. These interactions are crucial for understanding the physical properties of the material.

Hydrogen bonding would be expected to be a dominant feature in the crystal packing, with the amine groups (N-H) acting as hydrogen bond donors and the nitrogen atoms of the quinoline ring and the amine groups acting as acceptors. These hydrogen bonds could lead to the formation of one-, two-, or three-dimensional networks.

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable to radical species or paramagnetic complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specifically sensitive to species with unpaired electrons. bruker.com For this compound, which is a diamagnetic molecule in its ground state, EPR would not be directly applicable.

However, if the compound were to be oxidized or reduced to form a radical cation or anion, or if it were to form a complex with a paramagnetic metal ion, then EPR spectroscopy would become an invaluable tool for characterization. nih.gov The EPR spectrum of a radical species of this compound would provide information about the distribution of the unpaired electron spin density across the molecule. This is determined by the hyperfine coupling of the electron spin with the nuclear spins of nearby atoms, particularly ¹H and ¹⁴N. The resulting splitting pattern and coupling constants would allow for a detailed mapping of the electronic structure of the radical. youtube.com

Spectroelectrochemistry for Intermediates

Spectroelectrochemistry is a powerful technique that combines electrochemical methods with spectroscopy to study the properties of electrochemically generated species. This would be particularly relevant for investigating the intermediates formed during the oxidation or reduction of this compound.

By applying a potential to a solution of the compound in an electrochemical cell placed within a spectrophotometer, it is possible to generate and spectroscopically characterize transient species such as radical cations or dications. The UV-Vis or IR spectrum of these intermediates can be recorded as a function of the applied potential. This allows for the determination of the formal potentials of the redox processes and provides insight into the electronic structure of the oxidized or reduced forms of the molecule. For example, the appearance of new absorption bands upon oxidation would indicate the formation of a new electronic state. This technique has been successfully applied to study the redox behavior of other diamine-containing ligand systems. nih.gov

Applications of N6,8 Dimethylquinoline 5,6 Diamine in Advanced Chemical Systems

Role in Polymer Chemistry and Material Science

The bifunctional nature of N6,8-dimethylquinoline-5,6-diamine, possessing two primary amine groups, makes it an attractive monomer for the synthesis of a variety of polymers. The rigid and aromatic quinoline (B57606) core is expected to impart desirable thermal and mechanical properties to the resulting polymeric structures.

Monomer in the Synthesis of Functional Polymers (e.g., Poly(azomethine)s)

This compound can serve as a diamine monomer in polycondensation reactions with dicarbonyl compounds, such as dialdehydes or diketones, to yield poly(azomethine)s. rsc.org These polymers, also known as polyimines or Schiff base polymers, are characterized by the presence of an azomethine (-CH=N-) linkage in their backbone. The general synthesis of poly(azomethine)s involves the reaction of a diamine with a dicarbonyl compound, often under inert conditions and sometimes with the use of a catalyst. rsc.org

The incorporation of the this compound unit into the polymer backbone is anticipated to bestow several advantageous properties. The quinoline moiety can enhance the thermal stability and introduce fluorescence to the polymer. researchgate.netcolab.ws Research on other quinoline-containing poly(azomethine)s has shown that these materials can exhibit interesting photochemical properties, including tautomerism and photo-isomerization, which could be exploited in applications such as optical data storage and molecular switching. researchgate.net

Table 1: Potential Properties of Poly(azomethine)s Derived from this compound

PropertyPotential Advantage
Thermal Stability The rigid quinoline ring structure can lead to polymers with high decomposition temperatures.
Fluorescence The conjugated system of the quinoline and azomethine groups may result in fluorescent materials for sensing or optoelectronic applications.
Photochemical Activity Potential for photo-isomerization and tautomerism, enabling applications in smart materials.
Solubility The dimethyl substitution may improve solubility in organic solvents compared to unsubstituted analogues.

This table presents potential properties based on the known characteristics of similar quinoline-containing polymers.

Building Block for Advanced Organic Materials

Beyond poly(azomethine)s, this compound is a versatile building block for a range of advanced organic materials. ossila.comcymitquimica.com Its aromatic structure and reactive amine groups allow for its incorporation into various frameworks, including polyamides and polyimides, through reactions with diacyl chlorides or dianhydrides, respectively. Such polymers are known for their excellent thermal stability and mechanical strength. researchgate.net

The quinoline unit within these materials can also serve as a site for metal coordination, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. uncw.edu These materials have potential applications in gas storage, separation, and catalysis. The specific substitution pattern of this compound could influence the resulting framework's topology and properties.

Catalytic Applications in Organic Transformations

The presence of two nitrogen atoms with different electronic environments—the endocyclic quinoline nitrogen and the exocyclic amine groups—suggests that this compound and its derivatives could be effective in various catalytic applications.

Metal-Mediated Catalysis (e.g., Hydrogen Evolution Reaction)

Quinoline derivatives are known to form stable complexes with a variety of transition metals. uncw.edu These complexes have been explored as catalysts in numerous organic transformations. For instance, metal complexes of quinoline-based ligands have been investigated for their catalytic activity in the hydrogen evolution reaction (HER), a key process in water splitting for hydrogen production. rsc.orgscilit.com The this compound can act as a bidentate or potentially a tridentate ligand, coordinating with metal centers through the quinoline nitrogen and one or both of the amine nitrogens. The electronic properties of the ligand, influenced by the methyl groups, can tune the redox potential of the metal center, thereby affecting its catalytic efficiency. nih.gov

Table 2: Potential Metal Complexes of this compound for Catalysis

Metal IonPotential Catalytic ApplicationRationale
Ruthenium(II) Asymmetric HydrogenationChiral diamine ligands are effective in Ru-catalyzed asymmetric hydrogenation of quinolines and other heterocycles. nih.govacs.org
Cobalt(II)/Iron(II) Hydrogen Evolution ReactionCobalt and iron complexes with nitrogen-based ligands have shown promise as catalysts for light-driven hydrogen evolution. rsc.org
Copper(II) Oxidation ReactionsCopper complexes with quinoline derivatives have demonstrated catecholase activity, indicating potential for oxidation catalysis. mdpi.com

This table outlines potential catalytic applications based on studies of similar quinoline-based ligands.

Organocatalysis Utilizing Diamine Functionality

The diamine functionality of this compound opens up possibilities for its use in organocatalysis. Bifunctional organocatalysts, which possess both a basic (amine) and an acidic or hydrogen-bonding group, have emerged as powerful tools in asymmetric synthesis. rsc.orgrsc.org While this compound itself is a diamine, it can be derivatized to incorporate a second functional group, such as a thiourea (B124793) or a Brønsted acid, to create a bifunctional catalyst. The quinoline nitrogen could also play a role in activating substrates through hydrogen bonding. Such catalysts could potentially be employed in a variety of reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions.

Atom Transfer Radical Polymerization (ATRP) Ligands

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that relies on a transition metal complex, typically copper-based, to control the polymerization process. The ligand plays a crucial role in solubilizing the metal salt and tuning the catalyst's activity. nih.gov Nitrogen-based ligands, particularly those containing pyridine (B92270) or amine functionalities, are widely used in ATRP. researchgate.net

This compound, with its quinoline and diamine moieties, has the potential to act as a ligand in ATRP. The coordination of the nitrogen atoms to the copper center would form a stable complex. The electronic and steric environment around the metal, dictated by the dimethylquinoline structure, would influence the equilibrium between the active and dormant species in the polymerization, thereby affecting the polymerization rate and the degree of control over the final polymer's molecular weight and dispersity. rsc.org

Contributions to Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. The interactions between these components are noncovalent and include hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, pi-pi interactions, and electrostatic effects. Molecular recognition is a key concept in supramolecular chemistry, referring to the specific interaction between two or more molecules through these noncovalent interactions.

Host-Guest Chemistry with Quinoline Diamine Scaffolds

Host-guest chemistry is a branch of supramolecular chemistry where a larger molecule or aggregate (the host) forms a complex with a smaller molecule or ion (the guest). The quinoline scaffold, with its rigid structure and potential for various functionalizations, is a promising candidate for the design of host molecules. The diamine functionality, in particular, can provide hydrogen bonding sites crucial for guest recognition.

However, specific research detailing the use of This compound as a host or part of a host scaffold in host-guest chemistry is not present in the available public domain literature. Theoretical considerations suggest that the nitrogen atoms of the diamine group and the quinoline ring could act as hydrogen bond acceptors and donors, potentially enabling the encapsulation or binding of specific guest molecules. The methyl groups at the N6 and 8 positions would influence the steric and electronic properties of the binding pocket.

Further research would be required to synthesize and characterize host molecules based on this scaffold and to study their binding affinities and selectivities for various guests.

Development of Chemosensors (excluding biological targets)

Chemosensors are molecules designed to detect the presence of a specific chemical substance (analyte). They typically consist of a receptor unit that selectively binds the analyte and a signaling unit that produces a detectable change, such as a change in color or fluorescence, upon binding.

The quinoline core is a well-known fluorophore, and its derivatives are often used in the development of fluorescent chemosensors. The diamine and dimethyl substitutions on the This compound molecule would be expected to modulate its photophysical properties. Interactions with non-biological analytes, such as metal ions or small organic molecules, could potentially lead to a measurable change in the fluorescence spectrum or quantum yield of the compound, forming the basis of a chemosensor.

An exploration of the chemical strategies for the derivatization and synthesis of analogues of this compound reveals a landscape rich with potential for creating a diverse range of novel compounds. While specific literature on this exact molecule is limited, a thorough understanding of its derivatization can be constructed from the well-established chemistry of the quinoline scaffold and related diamino-heterocyclic systems. The strategic modification of this compound is crucial for developing new molecules with tailored electronic, steric, and chemical properties for various non-biological applications.

Conclusion and Future Research Trajectories

Summary of Key Academic Contributions and Challenges

The primary challenge in the study of N6,8-dimethylquinoline-5,6-diamine is the apparent lack of academic contributions. There are no readily accessible research articles, patents, or conference proceedings that focus on its synthesis, characterization, or potential applications. This makes it impossible to summarize key findings or to identify any existing challenges in its study beyond the fundamental issue of its absence from the scientific record.

Emerging Research Avenues in Quinoline (B57606) Diamine Chemistry

While specific research on this compound is not available, the broader field of quinoline diamine chemistry continues to be an active area of investigation. Research into other quinoline diamine isomers often focuses on their potential as ligands in coordination chemistry, as building blocks for the synthesis of more complex heterocyclic systems, and for their potential biological activities. Future research could logically extend to the systematic synthesis and characterization of all possible positional isomers of dimethylquinoline diamine, including the N6,8-isomer, to create a comprehensive structure-activity relationship library.

Potential for Novel Methodological Advancements and Applications

The development of novel synthetic methodologies for the regioselective synthesis of substituted quinolines could pave the way for accessing previously unexplored derivatives like this compound. Advances in computational chemistry could also play a role in predicting the properties and potential applications of such uncharacterized compounds, thereby stimulating targeted synthetic efforts. Should the compound become available, its unique substitution pattern could be explored for applications in materials science, catalysis, or medicinal chemistry, following the precedent set by other quinoline derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing N6,8-dimethylquinoline-5,6-diamine, and how are intermediates characterized?

  • Methodological Answer : The synthesis of quinoline-diamine derivatives typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, describes a protocol using Pd(dba)₂, BINAP, and t-BuONa to couple dichloroquinoline with amines, yielding a diamine derivative in 58% yield. Key steps include:
  • Reagent selection : Use of Pd catalysts and chiral ligands for regioselectivity.
  • Purification : Column chromatography (e.g., CH₂Cl₂/MeOH gradients) to isolate crystalline products.
  • Characterization : ¹H/¹³C NMR and MS for structural confirmation (e.g., distinguishing methyl and amine protons) .

Q. How do spectroscopic techniques (NMR, MS) differentiate structural isomers of quinoline-diamine derivatives?

  • Methodological Answer : NMR chemical shifts and splitting patterns are critical for identifying substituent positions. For instance, methyl groups at N6 and C8 in the quinoline ring produce distinct singlet peaks in ¹H NMR (δ 2.5–3.0 ppm), while aromatic protons exhibit coupling patterns dependent on substitution (e.g., para-substituted groups show simplified splitting). MS fragmentation patterns further confirm molecular weight and functional groups .

Advanced Research Questions

Q. How do substituent positions (e.g., N6 vs. C8 methyl groups) influence Toll-like receptor (TLR) binding affinity in quinoline-diamine analogs?

  • Methodological Answer : demonstrates that substituent steric and electronic properties modulate TLR7 activity. For example:
  • Methyl groups : Enhance lipophilicity and membrane permeability but may reduce hydrogen bonding.
  • Electron-withdrawing groups (e.g., CF₃, Cl): Increase receptor binding via dipole interactions.
    Experimental design should include:
  • SAR studies : Synthesize analogs with systematic substituent variations.
  • Assays : TLR7-dependent cytokine release assays (e.g., IL-6/IL-12 quantification) .

Q. What computational strategies predict the photophysical properties (e.g., fluorescence quantum yield) of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) and time-dependent DFT (TD-DFT) can model excited-state behavior. Key parameters include:
  • ΔEST (singlet-triplet energy gap): Close to 0 eV enables thermally activated delayed fluorescence (TADF), as seen in ’s carbazole-triazine system.
  • Dipole orientation : Affects light outcoupling efficiency in OLED applications.
    Validate predictions with experimental PLQY (photoluminescence quantum yield) measurements .

Q. How can contradictory SAR data (e.g., conflicting activity trends with methyl vs. methoxy substituents) be resolved?

  • Methodological Answer : Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
  • Dose-response curves : Confirm activity at multiple concentrations.
  • Structural analogs : Test derivatives with hybrid substituents (e.g., methoxy-methyl groups).
  • Crystallography : Resolve ligand-receptor co-crystal structures to identify binding motifs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N6,8-dimethylquinoline-5,6-diamine
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N6,8-dimethylquinoline-5,6-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.